tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.8 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 6-chloropyridazine with tert-butyl 4-(bromomethyl)piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate: This compound has a pyrazine ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)10-11-4-5-12(15)17-16-11/h4-5H,6-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAVYRCFGDUQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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